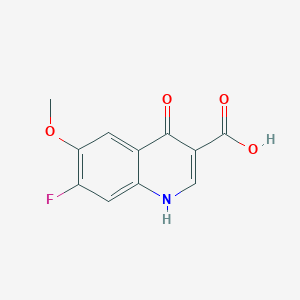

![molecular formula C7H11NO2 B2976065 2-Hydroxy-6-azaspiro[3.4]octan-7-one CAS No. 2169556-70-9](/img/structure/B2976065.png)

2-Hydroxy-6-azaspiro[3.4]octan-7-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

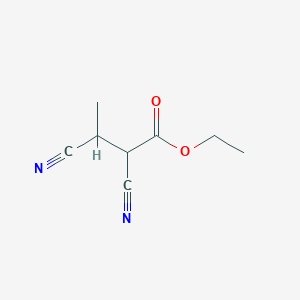

“2-Hydroxy-6-azaspiro[3.4]octan-7-one” is a chemical compound with the molecular formula C7H11NO2 and a molecular weight of 141.17. It is a white solid .

Synthesis Analysis

The synthesis of similar compounds, such as 2-azaspiro[3.4]octane, has been reported in the literature . The synthesis typically involves annulation strategies, with one approach involving the annulation of the cyclopentane ring and the remaining two approaches involving the annulation of the four-membered ring .Molecular Structure Analysis

The InChI code for a similar compound, 1-Hydroxy-6-aza-spiro[3.4]octan-7-one, is 1S/C7H11NO2/c9-5-1-2-7(5)3-6(10)8-4-7/h5,9H,1-4H2,(H,8,10) . This suggests that the compound has a spirocyclic structure with a seven-membered ring fused to a four-membered ring, and it contains a hydroxy group and a ketone group.Physical And Chemical Properties Analysis

“2-Hydroxy-6-azaspiro[3.4]octan-7-one” is a white solid . The compound has a molecular weight of 141.17.Scientific Research Applications

Cancer Treatment Research

Discovery of Potent HER-2 Sheddase Inhibitors

A novel class of inhibitors, including derivatives similar to "2-Hydroxy-6-azaspiro[3.4]octan-7-one," has been identified for the treatment of cancer by targeting the human epidermal growth factor receptor-2 (HER-2) sheddase. These compounds exhibit excellent pharmacodynamic and pharmacokinetic properties, reducing tumor size and enhancing the effects of trastuzumab in HER-2 overexpressing cancer models. This discovery opens avenues for developing targeted therapies for HER-2 positive cancers (W. Yao et al., 2007).

Peptide Synthesis

New Dipeptide Synthons

The synthesis of related spirocyclic compounds has been explored for use as novel dipeptide synthons in peptide synthesis. These findings are significant for developing new methodologies in peptide construction, providing new tools for drug discovery and biomolecular research (Giovanni Suter et al., 2000).

Organic Synthesis

Spirocyclic Compound Synthesis

Research has demonstrated the synthesis of 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives through a stereospecific [3+2] 1,3-cycloaddition, showcasing the versatility of spirocyclic compounds in organic synthesis. Such derivatives have potential applications in developing novel organic materials and as intermediates in the synthesis of complex molecules (A. Chiaroni et al., 2000).

Corrosion Inhibition

Green Corrosion Inhibitors

Studies on spirocyclopropane derivatives related to "2-Hydroxy-6-azaspiro[3.4]octan-7-one" have shown effectiveness as corrosion inhibitors for mild steel in acidic solutions. These findings are critical for the development of environmentally friendly corrosion inhibitors, which are vital for protecting industrial materials (M. Chafiq et al., 2020).

Future Directions

properties

IUPAC Name |

2-hydroxy-6-azaspiro[3.4]octan-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c9-5-1-7(2-5)3-6(10)8-4-7/h5,9H,1-4H2,(H,8,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCHMPVXRMIHTHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC12CC(=O)NC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-6-azaspiro[3.4]octan-7-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

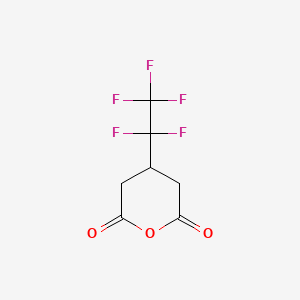

![8-(2-((4-methoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2975984.png)

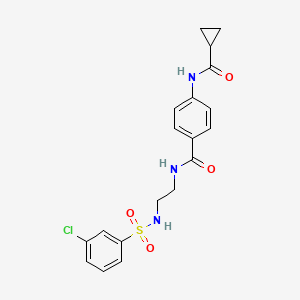

![N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carboxamide](/img/structure/B2975986.png)

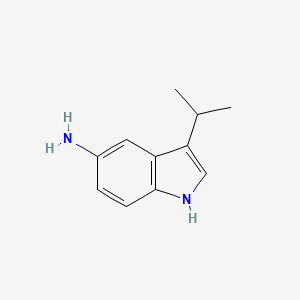

![N-(3,5-dimethylphenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2975987.png)

![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B2975990.png)

![6,8-Dioxo-1,2,3,4-tetrahydropyrazino[1,2-c]pyrimidine-9-carbonitrile;hydrochloride](/img/structure/B2975993.png)

![ethyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2975994.png)

![2-Chloro-N-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]-N-methylacetamide](/img/structure/B2975995.png)

![Methyl [3-(aminomethyl)phenoxy]acetate](/img/structure/B2975996.png)

![N-(4-butylphenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2975997.png)